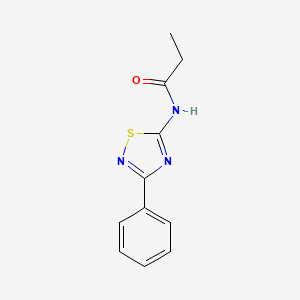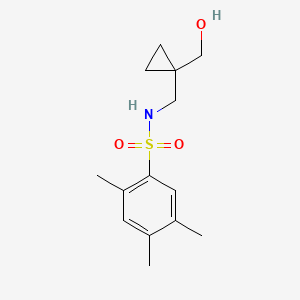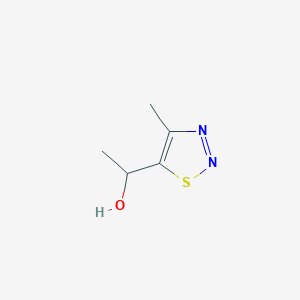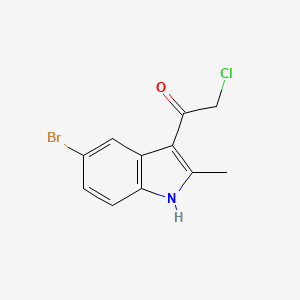
4-Methylbenzyl 4-(phenylsulfonyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfones are a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . They are known for their exceptional versatility and have been extensively exploited in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of similar compounds has been confirmed by elemental analysis, IR, 1H- and 13C-NMR spectral data .Chemical Reactions Analysis
Sulfones have been shown to participate in Pd-catalysed Suzuki–Miyaura type reactions, enabling catalytic C–C and C–X bond construction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For instance, the melting point of a similar compound, 4-Methylbenzyl alcohol, was found to be 103-107 °C .Applications De Recherche Scientifique
Regioselective Sulfonylation and N- to O-Sulfonyl Migration
A study by Matthias D. Mertens et al. (2013) explored the sulfonylation of quinazolin-4(3H)-ones and related compounds, revealing mechanisms of regioselective sulfonylation and unexpected N- to O-sulfonyl migration. This research underscores the synthetic versatility of sulfone-containing compounds, potentially applicable in designing molecules with specific functional properties for pharmaceuticals or materials science (Mertens et al., 2013).
Antibacterial Activity of Sulfone Derivatives
Li Shi et al. (2015) investigated sulfone derivatives containing 1,3,4-oxadiazole moieties for their antibacterial activities against rice bacterial leaf blight. The study demonstrates the potential of sulfone derivatives in agricultural applications, offering a new avenue for the development of crop protection agents (Shi et al., 2015).
Mechanofluorochromism of Sulfonyl-Substituted Compounds
Research by T. Nishida et al. (2016) on dibenzocyclooctatetraenes bearing phenylethynyl and phenylsulfonyl groups revealed dual emission and mechanofluorochromism, indicating the potential of sulfonyl-substituted compounds in the development of advanced fluorescent materials for sensing and imaging applications (Nishida et al., 2016).
Catalytic Decarboxylative Radical Sulfonylation
A study by Jiayan He et al. (2020) presented a decarboxylative radical sulfonylation method, highlighting the importance of sulfones in organic synthesis, particularly for constructing sulfone-containing molecules. This method could be beneficial for synthesizing structurally diverse molecules for drug development and material science (He et al., 2020).
Synthesis and Application of Stilbene Dyes
Research on the synthesis of stilbene dyes incorporating quinazolinone structures by H. Navadiya et al. (2008) demonstrates the application of such compounds in developing dyes with specific properties. This work suggests potential uses of 4-Methylbenzyl 4-(phenylsulfonyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone in the creation of new dyes for industrial applications (Navadiya et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16-11-13-17(14-12-16)15-29(25,26)22-23-20-10-6-5-9-19(20)21(24-22)30(27,28)18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIGPSQMJDKDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl 4-(phenylsulfonyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)
![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)

![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)


![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)


![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)
![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)